molecular formula C9H12ClNO B1527039 3-Amino-1-(4-chlorophenyl)propan-1-ol CAS No. 46051-56-3

3-Amino-1-(4-chlorophenyl)propan-1-ol

Cat. No. B1527039
CAS RN: 46051-56-3
M. Wt: 185.65 g/mol
InChI Key: FTHYUAUIYICAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-chlorophenyl)propan-1-ol is an amino alcohol that consists of a 4-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . Its IUPAC name is 3-amino-1-(4-chlorophenyl)-1-propanol .


Synthesis Analysis

The synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-ol involves the reaction of 3-(4-chlorophenyl)propanoic acid with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere .


Molecular Structure Analysis

The molecular weight of 3-Amino-1-(4-chlorophenyl)propan-1-ol is 185.65 . The InChI code is 1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 .


Physical And Chemical Properties Analysis

3-Amino-1-(4-chlorophenyl)propan-1-ol is a solid at room temperature .

Scientific Research Applications

Pharmacology

3-Amino-1-(4-chlorophenyl)propan-1-ol: has potential applications in pharmacology due to its structural properties. It can serve as a precursor for the synthesis of various pharmacologically active compounds. For instance, its derivatives have been explored for their synthesis and biological properties, including potential Aldo-Keto reductase inhibitors . These inhibitors can play a role in treating diseases like cancer, diabetes, and neurodegenerative disorders.

Material Science

In material science, this compound’s derivatives are used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives . These derivatives have applications as Aldo-Keto reductase inhibitors, which are significant in the development of new materials with potential industrial applications, such as coatings and polymers that require specific molecular interactions.

Chemical Synthesis

3-Amino-1-(4-chlorophenyl)propan-1-ol: is a valuable building block in organic synthesis. It is used in the preparation of various organic compounds, including those with potential medicinal properties . Its role as a building block means it can be used to synthesize a wide range of bioactive molecules, expanding its utility in chemical research and development.

Biochemistry Research

In biochemistry research, this compound is studied for its role in the synthesis of other bioactive molecules. It can be used as a starting material for the synthesis of compounds studied for potential medicinal properties, making it a suitable candidate for drug discovery and development initiatives .

Medical Research

The compound’s derivatives are being studied for their therapeutic potential. For example, they have been used in medicine historically to treat conditions like parkinsonism, depression, and obesity, although their use was discontinued due to associated risks . Ongoing research may explore safer derivatives for medical applications.

Industrial Uses

In an industrial context, 3-Amino-1-(4-chlorophenyl)propan-1-ol can be utilized in the synthesis of polyurethanes and poly(propyl ether imine) dendrimers . These materials have a variety of applications, including in the manufacturing of plastics, adhesives, and other synthetic materials that require specific chemical properties.

Safety and Hazards

The safety data sheet for 3-Amino-1-(4-chlorophenyl)propan-1-ol indicates that it may be toxic if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

3-amino-1-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHYUAUIYICAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274437
Record name α-(2-Aminoethyl)-4-chlorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-chlorophenyl)propan-1-ol

CAS RN

46051-56-3
Record name α-(2-Aminoethyl)-4-chlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46051-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Aminoethyl)-4-chlorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 4
3-Amino-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(4-chlorophenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(4-chlorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.